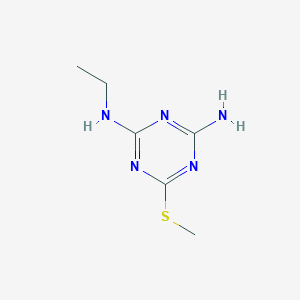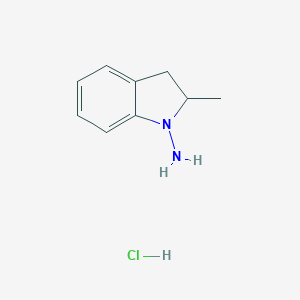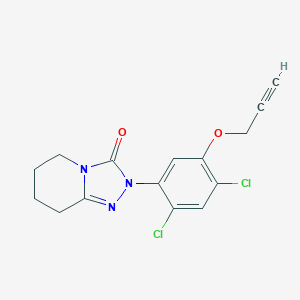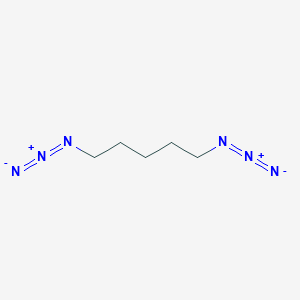
1,5-Diazidopentane
Vue d'ensemble
Description
1,5-Diazidopentane is an organic compound with the molecular formula C5H10N6. It is characterized by the presence of two azide groups attached to a pentane chain. This compound is primarily used as a linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes to form stable triazole linkages .
Applications De Recherche Scientifique
1,5-Diazidopentane is used in various scientific research applications, including:
Chemistry: As a linker in click chemistry for the synthesis of complex molecules.
Biology: In bioconjugation and labeling of biomolecules.
Medicine: Potential use in drug delivery systems and diagnostic imaging.
Industry: Used in the synthesis of polymers and materials with specific properties
Mécanisme D'action
- 1,5-Diazidopentane is a compound with two azide groups. Its primary targets are not well-documented in the literature. However, it serves as a linker that can react with alkyne, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) via Click Chemistry to yield a stable triazole linkage .
Target of Action
Analyse Biochimique
Biochemical Properties
1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in this compound with alkyne, BCN, or DBCO groups in other molecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows this compound to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazidopentane can be synthesized through the reaction of 1,5-dibromopentane with sodium azide in dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 95°C for 24 hours. After cooling to room temperature, ethyl acetate is added to the mixture .
Reaction:
Br-(CH2)5-Br+2NaN3→N3-(CH2)5-N3+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods, with appropriate scaling and safety measures due to the reactive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazidopentane undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkynes to form triazole linkages.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can be substituted with other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes.
Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.
Substitution: Various nucleophiles can be used to replace the azide groups.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of azide groups.
Substituted Pentanes: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazidobutane: Similar structure but with a shorter carbon chain.
1,6-Diazidohexane: Similar structure but with a longer carbon chain.
1,5-Diiodopentane: Similar structure but with iodine atoms instead of azide groups
Uniqueness
1,5-Diazidopentane is unique due to its specific chain length and the presence of two azide groups, which provide versatility in chemical reactions, particularly in click chemistry. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
1,5-diazidopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447134 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-21-5 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


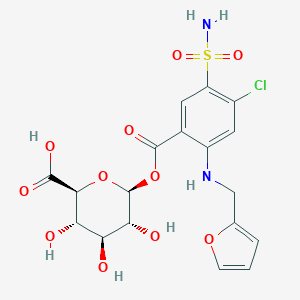

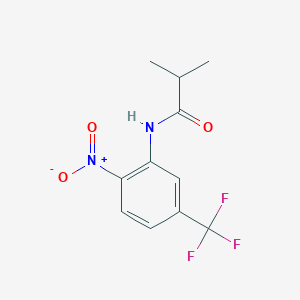
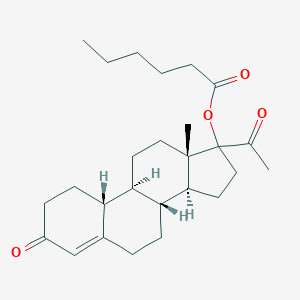

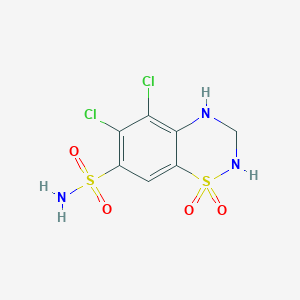
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
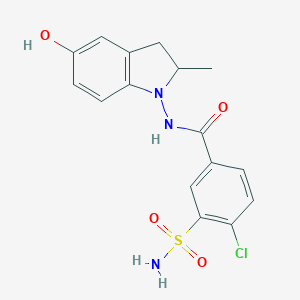

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
